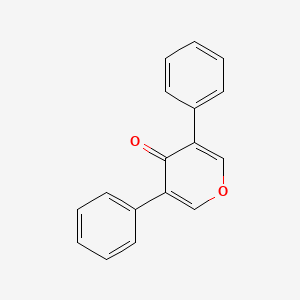

3,5-diphenyl-4H-pyran-4-one

Descripción

The exact mass of the compound 3,5-diphenyl-4H-pyran-4-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 135373. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,5-diphenyl-4H-pyran-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-diphenyl-4H-pyran-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

3,5-diphenylpyran-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O2/c18-17-15(13-7-3-1-4-8-13)11-19-12-16(17)14-9-5-2-6-10-14/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOTAMMMRYKLWBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=COC=C(C2=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90300208 | |

| Record name | 3,5-diphenyl-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90300208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18357-38-5 | |

| Record name | MLS002920279 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135373 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-diphenyl-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90300208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

3,5-diphenyl-4H-pyran-4-one CAS number 18357-38-5

An In-depth Technical Guide to 3,5-diphenyl-4H-pyran-4-one (CAS: 18357-38-5): A Privileged Scaffold in Modern Drug Discovery

Foreword

The 4H-pyran-4-one ring system is a quintessential "privileged scaffold" in medicinal chemistry, a core structural motif that is recurrent in a multitude of natural products and synthetic molecules demonstrating a vast spectrum of pharmacological activities.[1][2] From flavonoids and coumarins to potent, man-made therapeutic agents, the pyran ring serves as a versatile foundation for molecular design.[1] This guide focuses on a specific, synthetically accessible member of this class: 3,5-diphenyl-4H-pyran-4-one (CAS No. 18357-38-5). We will delve into its fundamental chemical properties, synthesis, and reactivity, before contextualizing its significance within the broader landscape of drug development, particularly in oncology. This document is intended for researchers and scientists who seek to understand and leverage the unique characteristics of this heterocyclic ketone for the discovery of novel therapeutic agents.

Core Molecular Profile: Physicochemical and Spectroscopic Properties

3,5-diphenyl-4H-pyran-4-one is a solid, aromatic ketone. Understanding its fundamental properties is the first step in any rational drug design campaign. While comprehensive experimental data for this specific compound is not widely published, its core characteristics can be compiled from available chemical databases and inferred from related structures.

Table 1: Physicochemical Properties of 3,5-diphenyl-4H-pyran-4-one

| Property | Value | Source |

| CAS Number | 18357-38-5 | [3][4] |

| Molecular Formula | C₁₇H₁₂O₂ | [3][5] |

| Molecular Weight | 248.28 g/mol | [3][5] |

| Canonical SMILES | O=C1C(=COC=C1C2=CC=CC=C2)C3=CC=CC=C3 | [3] |

| InChIKey | JOTAMMMRYKLWBB-UHFFFAOYSA-N | [3][5] |

| PSA (Polar Surface Area) | 26.3 Ų | [5] |

| Melting Point | Not Available | [3] |

| Boiling Point | Not Available | [3] |

Note: The lack of publicly available melting and boiling point data is noted by chemical suppliers, suggesting the compound is primarily used in early-stage research where such bulk properties are not always determined. Buyer assumes responsibility for confirming identity and purity.[4]

Spectroscopic Signature

Spectroscopic analysis is critical for structural confirmation. While a complete dataset for the parent compound is scarce, data from closely related, functionalized derivatives provide a strong indication of the expected spectral characteristics. For instance, the carbon signals of the core pyran ring in derivatives appear at distinct chemical shifts.

Table 2: Representative ¹³C-NMR Chemical Shifts for a 3,5-diphenyl-4H-pyran-4-one Derivative

| Carbon Position | Approximate Chemical Shift (δ, ppm) | Rationale |

| Pyran-C-4 (C=O) | ~176.5 - 183.2 | The deshielded carbonyl carbon is characteristic of α,β-unsaturated ketones. |

| Pyran-C-2 / C-6 | ~152.9 - 159.0 | These carbons are adjacent to the ring oxygen and are part of a conjugated system, placing them downfield. |

| Pyran-C-3 / C-5 | ~127.5 - 130.2 | These phenyl-substituted carbons are part of the C=C double bonds within the pyran ring. |

| Phenyl-C | ~128.0 - 133.5 | A complex multiplet of signals is expected for the two phenyl rings. |

Data adapted from spectral information for 2,6-substituted derivatives of 3,5-diphenyl-4H-pyran-4-one.[6] The precise shifts for the parent compound would vary slightly but follow this general pattern. Full characterization via ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry is a mandatory first step for any researcher working with this compound.

Synthesis and Chemical Reactivity

The synthetic accessibility of a scaffold is a key determinant of its utility in drug discovery, as it allows for the creation of diverse chemical libraries. The 3,5-diaryl-4H-pyran-4-one core can be constructed through several established synthetic routes.

Synthesis via Dibenzyl Ketone Condensation

A convenient and effective method for preparing 3,5-diaryl-4H-pyran-4-ones involves the acid-catalyzed condensation of a dibenzyl ketone with an acid source, such as acetic acid, in the presence of a strong dehydrating agent like polyphosphoric acid (PPA).[7]

Expertise & Causality: The choice of PPA is critical; it serves not only as a Brønsted acid catalyst but also as a powerful dehydrating agent, driving the cyclization and aromatization reactions to completion by removing the water formed during the condensation steps. This one-pot approach offers an efficient pathway to the pyranone core from readily available starting materials.

Caption: General workflow for the synthesis of 3,5-diaryl-4H-pyran-4-ones.

Experimental Protocol: Synthesis of 3,5-diphenyl-4H-pyran-4-one[7]

-

Reagent Preparation: To a flask equipped with a mechanical stirrer, add polyphosphoric acid (e.g., 100 g).

-

Reactant Addition: While stirring, add dibenzyl ketone (1,3-diphenylacetone) (e.g., 0.1 mol) and glacial acetic acid (e.g., 0.1 mol).

-

Reaction: Heat the mixture with stirring to 100-120 °C for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.

-

Isolation: The precipitated solid is collected by vacuum filtration and washed thoroughly with water until the filtrate is neutral.

-

Purification: The crude product is then washed with a cold, dilute sodium bicarbonate solution, followed by water. The solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

-

Validation: The structure and purity of the synthesized 3,5-diphenyl-4H-pyran-4-one must be confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, MS, and elemental analysis).

Reactivity and Functionalization

The 3,5-diphenyl-4H-pyran-4-one scaffold possesses several sites for chemical modification, making it an excellent template for library synthesis. The ketone can undergo reactions typical of carbonyls, while the phenyl rings can be functionalized via electrophilic aromatic substitution. Furthermore, if the pyran ring itself contains functional handles (e.g., methyl groups), these can be elaborated. For example, bromomethyl derivatives at the 2- and 6-positions can be readily converted into hydroxymethyl and carboxaldehyde derivatives, demonstrating the scaffold's synthetic tractability.[6] This allows for the introduction of diverse functional groups to modulate physicochemical properties and biological activity.

The 4H-Pyran-4-one Scaffold in Drug Discovery

The true value of the 3,5-diphenyl-4H-pyran-4-one core is realized when viewed through the lens of medicinal chemistry. The pyran-4-one motif is integral to therapeutics for a wide range of diseases.[1][8] Its non-planar ring system can increase the three-dimensionality of drug candidates, a key feature for improving specificity and reducing off-target effects.[8]

Derivatives of the 4H-pyran-4-one core have demonstrated a remarkable diversity of biological activities. This versatility underscores the scaffold's importance and suggests that 3,5-diphenyl-4H-pyran-4-one is a promising starting point for developing new therapeutics.

Table 3: Survey of Biological Activities of Substituted 4H-Pyran-4-one Derivatives

| Biological Activity | Example Derivative Class | Target/Mechanism (if known) | Reference(s) |

| Anticancer | Fused Pyran Derivatives | Induction of apoptosis, cell cycle arrest (G2/M phase) | [9] |

| Fluoro substituted benzo[b]pyrans | Cytotoxicity against lung, breast, and CNS cancer cell lines | [1] | |

| Spiro[indeno[2,1-c]pyridazine-9,4′-pyran]s | Induction of Bax, downregulation of Bcl-2 | [8] | |

| Antimicrobial | 3-hydroxy-6-methyl-4H-pyran-4-ones | Inhibition of Mycobacterium smegmatis | [10] |

| Antioxidant | 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one | Free radical scavenging (DPPH, ABTS) | [2][11] |

| Anti-inflammatory | General Pyran-4-ones | General activity noted in reviews | [12] |

| Antiviral | General Pyran-4-ones | General activity noted in reviews | [12] |

| Enzyme Inhibition | Fused Pyran Derivatives | Topoisomerase 2, c-Src kinase, xanthine oxidase | [9] |

Focus on Oncology: Mechanisms and Future Directions

The most compelling therapeutic potential for pyran-4-one derivatives lies in oncology.[1][9][12] Fused pyran derivatives, in particular, have been shown to be potent inducers of apoptosis and to disrupt cell cycle progression in cancer cells.[9]

Mechanism of Action Insight: Studies on active derivatives reveal that they can arrest the cell cycle at various phases, such as the G2/M or G0/G1 phase.[9] This disruption of the fundamental machinery of cell division is a validated strategy in cancer therapy. Furthermore, these compounds can induce apoptosis, or programmed cell death, often by modulating the expression of key regulatory proteins like Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic).[8]

Caption: Proposed mechanism for the anticancer activity of pyran-4-one derivatives.

Future Directions: The 3,5-diphenyl-4H-pyran-4-one scaffold is an ideal starting point for a diversity-oriented synthesis campaign. Future research should focus on:

-

Library Synthesis: Creating a library of analogues by modifying the 3- and 5-phenyl rings with various electron-donating and electron-withdrawing groups to establish clear Structure-Activity Relationships (SAR).

-

Mechanism of Action Studies: Elucidating the specific molecular targets for the most active compounds. Kinase inhibition assays, cell cycle analysis, and apoptosis assays will be crucial.

-

Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to assess their drug-likeness and potential for in vivo efficacy.

Conclusion

3,5-diphenyl-4H-pyran-4-one represents more than just a single chemical entity; it is a gateway to a rich and pharmacologically relevant area of chemical space. Its straightforward synthesis and the proven therapeutic potential of the wider pyran-4-one class make it a highly attractive scaffold for researchers in drug discovery. With a particular promise in the development of novel anticancer agents, this compound and its future derivatives warrant significant investigation as we continue the search for the next generation of targeted therapies.

References

-

Al-Jalal, N. A. M. (2007). A convenient method for the synthesis of hydroxymethyl and carboxaldehyde derivatives of 3,5-diphenyl-4H-pyran-4-one. ARKIVOC, 2007(xiv), 20-26. Link

-

BenchChem. (2025). The Pivotal Role of Tetrahydro-4H-pyran-4-one in Modern Medicinal Chemistry. BenchChem Technical Guides. Link

-

Ghaedi, A., et al. (2009). Synthesis of Some Aldoxime Derivatives of 4H-Pyran-4-ones. Molecules, 14(6), 2297-2304. Link

-

Chemical Synthesis Database. (2025). 2,6-diphenyl-4H-pyran-4-one. ChemSynthesis. Link

-

Chemical Synthesis Database. (2025). 3,5-diphenyl-4H-pyran-4-one. ChemSynthesis. Link

-

Fujita, M., et al. (n.d.). Supporting Information. Wiley-VCH. Link

-

Kumar, A., et al. (2017). The value of pyrans as anticancer scaffolds in medicinal chemistry. RSC Advances, 7, 39318-39333. Link

-

Tao, E. V. P. (1983). Convenient Synthesis of 3,5-Diaryl-4H-pyran-4-ones. Synthetic Communications, 13(14), 1169-1172. Link

-

Us, O., et al. (2020). 4H-Pyran-4-one derivatives: leading molecule for preparation of compounds with antimycobacterial potential. ResearchGate. Link

-

BenchChem. (2025). A Comparative Analysis of 3-Methyl-4H-pyran-4-one and Other Pyranone Derivatives in Biological Assays. BenchChem Technical Guides. Link

-

Fabitha, K., et al. (2024). Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines. New Journal of Chemistry, 48, 5945-5960. Link

-

Bekircan, O., & Gümrükçüoğlu, N. (2005). Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. Indian Journal of Chemistry, 44B, 2107-2113. Link

-

Abdel-Ghani, T. M., et al. (2020). Anti-proliferative activities of 4h-pyran derivatives synthesized from benzoylacetone. Semantic Scholar. Link

-

Sigma-Aldrich. (n.d.). 3,5-DIPHENYL-4H-PYRAN-4-ONE. Sigma-Aldrich. Link

-

Mohammed, Y. S., et al. (2015). Synthesis of new pyran and pyranoquinoline derivatives. Arabian Journal of Chemistry, 8(4), 571-576. Link

-

El-Mekabaty, A., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules, 27(14), 4629. Link

-

Echemi. (n.d.). Buy 4H-Pyran-4-one,3,5-diphenyl. Echemi.com. Link

-

Hu, Y., et al. (2016). Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals. Food & Function, 7, 2436-2443. Link

Sources

- 1. The value of pyrans as anticancer scaffolds in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05441F [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 3,5-DIPHENYL-4H-PYRAN-4-ONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ00824C [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Introduction: The Significance of the 4H-Pyran-4-one Core

An In-Depth Technical Guide to the Molecular Structure of 3,5-diphenyl-4H-pyran-4-one

This guide provides a comprehensive technical exploration of the molecular structure of 3,5-diphenyl-4H-pyran-4-one, a key heterocyclic scaffold. Designed for researchers, medicinal chemists, and materials scientists, this document synthesizes foundational principles with advanced analytical and computational insights to deliver a holistic understanding of this compound's architecture, synthesis, and characterization.

The 4H-pyran-4-one ring system is a privileged scaffold in organic and medicinal chemistry.[1] These unsaturated six-membered heterocycles, containing an oxygen atom and a ketone group, serve as crucial intermediates in the synthesis of more complex molecules and are present in numerous natural products.[1] Their unique electronic and structural features, arising from the conjugated diene and ester-like moieties, make them versatile building blocks for developing novel therapeutic agents and functional materials.[1] Among its many derivatives, 3,5-diphenyl-4H-pyran-4-one (C₁₇H₁₂O₂) presents a model system for understanding the influence of bulky aromatic substituents on the pyranone core, impacting its conformation, reactivity, and potential biological activity.

Molecular Identity and Physicochemical Properties

The foundational step in characterizing any molecule is to establish its unambiguous identity and core physicochemical properties. These data serve as the benchmark for all subsequent analytical and computational work.

The fundamental identifiers for 3,5-diphenyl-4H-pyran-4-one are cataloged below.

| Property | Value | Source |

| CAS Number | 18357-38-5 | [2][3] |

| Molecular Formula | C₁₇H₁₂O₂ | [4] |

| Monoisotopic Mass | 248.08372 Da | [4] |

| SMILES | C1=CC=C(C=C1)C2=COC=C(C2=O)C3=CC=CC=C3 | [4] |

| InChI | InChI=1S/C17H12O2/c18-17-15(13-7-3-1-4-8-13)11-19-12-16(17)14-9-5-2-6-10-14/h1-12H | [4] |

| Predicted XlogP | 3.4 | [4] |

Table 1: Core Identifiers and Physicochemical Properties of 3,5-diphenyl-4H-pyran-4-one.

Synthetic Pathways: Constructing the Diphenyl-Pyranone Scaffold

The synthesis of 3,5-diaryl-4H-pyran-4-ones can be achieved through several routes. A particularly effective and straightforward method involves the acid-catalyzed condensation of a dibenzyl ketone with an acid source.[5] This approach leverages readily available starting materials to construct the heterocyclic core efficiently.

Synthesis via Condensation of Diphenylacetone

A common strategy employs the reaction of 1,3-diphenylacetone (diphenylacetone) in the presence of a strong acid catalyst like polyphosphoric acid (PPA).[5] The causality behind this choice is PPA's dual function as both a powerful dehydrating agent and a non-nucleophilic Brønsted acid, which facilitates the necessary cyclization and dehydration steps to form the stable pyranone ring.

The logical workflow for this synthesis is outlined below.

Sources

An In-Depth Technical Guide to 3,5-Diphenyl-4H-pyran-4-one: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3,5-diphenyl-4H-pyran-4-one, a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science. We will delve into its precise chemical identity, explore robust synthetic methodologies, detail its spectroscopic signature, and critically evaluate its emerging applications in drug discovery and development.

Nomenclature and Structural Elucidation

The correct and unambiguous identification of a chemical entity is the foundation of scientific discourse. The compound of interest is systematically named 3,5-diphenyl-4H-pyran-4-one according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

Synonyms: 3,5-diphenyl-γ-pyrone CAS Number: 18357-38-5[1] Molecular Formula: C₁₇H₁₂O₂[1] Molecular Weight: 248.28 g/mol [1]

The structure consists of a central 4H-pyran-4-one ring, also known as a γ-pyrone ring, which is a six-membered heterocyclic system containing an oxygen atom and a ketone group. Phenyl groups are substituted at the C3 and C5 positions of this pyranone core.

Caption: Structure of 3,5-diphenyl-4H-pyran-4-one.

Synthesis Strategies: A Field-Proven Approach

The synthesis of 3,5-diaryl-4H-pyran-4-ones can be efficiently achieved through the condensation of 1,3-diarylacetone derivatives. A particularly effective and reproducible method involves the use of N,N-dimethylformamide dimethyl acetal followed by acid-catalyzed cyclization.

Recommended Synthetic Protocol

This protocol is adapted from the work of Tao (1983) and offers a reliable route to the title compound.

Step 1: Reaction of 1,3-Diphenylacetone with N,N-Dimethylformamide Dimethyl Acetal

-

To a solution of 1,3-diphenylacetone (1 equivalent) in a suitable solvent such as toluene, add N,N-dimethylformamide dimethyl acetal (2.2 equivalents).

-

Reflux the mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC). The intermediate enamine is formed in this step. Causality: The dimethylformamide dimethyl acetal acts as both a dehydrating agent and a source of a one-carbon unit, facilitating the formation of the enamine intermediate necessary for the subsequent cyclization.

Step 2: Acid-Catalyzed Cyclization

-

After cooling the reaction mixture to room temperature, carefully add methanol followed by concentrated hydrochloric acid (e.g., 4N HCl).

-

Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 1-2 hours.

-

The product, 3,5-diphenyl-4H-pyran-4-one, will precipitate from the solution.

-

Collect the solid by filtration, wash with a cold solvent like methanol or ethanol, and dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Caption: Synthetic workflow for 3,5-diphenyl-4H-pyran-4-one.

Spectroscopic and Physicochemical Characterization

Thorough characterization is paramount for confirming the identity and purity of the synthesized compound. The following data for a closely related derivative, 2,6-dimethyl-3,5-diphenyl-4H-pyran-4-one, provides a reference for the expected spectral features of the title compound.[2]

| Property | Data for 2,6-Dimethyl-3,5-diphenyl-4H-pyran-4-one |

| Melting Point | 203-204 °C[2] |

| ¹H NMR | Phenyl protons typically appear as a multiplet in the aromatic region (δ 7.0-7.5 ppm). The protons on the pyran ring (at C2 and C6) would be singlets if unsubstituted. |

| ¹³C NMR | Pyran C-4 (ketone): ~176.5 ppm, Pyran C-2/C-6: ~159.0 ppm, Pyran C-3/C-5: ~128.0 ppm, Phenyl carbons: ~128.5-130.0 ppm.[2] |

| IR (KBr) | A strong absorption band for the C=O stretching of the pyranone ring is expected around 1640-1660 cm⁻¹. Bands corresponding to C=C stretching and aromatic C-H stretching are also prominent. |

| Mass Spec (MS) | The molecular ion peak (M+) would be observed at m/z 248 for C₁₇H₁₂O₂. |

Note: The exact chemical shifts and peak multiplicities for 3,5-diphenyl-4H-pyran-4-one will differ slightly from the dimethylated analog due to the absence of the methyl groups at the 2 and 6 positions.

Chemical Reactivity and Mechanistic Insights

The 4H-pyran-4-one core exhibits a rich and diverse reactivity profile, making it a versatile scaffold for further chemical modifications. The presence of the electron-withdrawing carbonyl group and the delocalized π-system dictates its behavior in various reactions.

Electrophilic Substitution

The pyranone ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the carbonyl group. However, electrophilic attack can occur at the electron-rich phenyl substituents. For instance, nitration or halogenation would likely occur on the phenyl rings, with the substitution pattern directed by the pyranone core. Studies on related tetraphenyl-4H-pyrans have shown that electrophilic substitution, such as bromination and nitration, occurs at the 3 and 5 positions of the pyran ring.[3]

Nucleophilic Attack

The carbonyl carbon (C4) is susceptible to nucleophilic attack. However, the endocyclic oxygen can participate in resonance, which reduces the electrophilicity of the carbonyl group compared to a simple ketone. More commonly, the pyranone ring can undergo ring-opening reactions upon treatment with strong nucleophiles.

Conversion to Pyridones

A synthetically valuable reaction of 4H-pyran-4-ones is their conversion to 4-pyridones. This transformation is typically achieved by reacting the pyranone with ammonia or primary amines. The reaction proceeds via a nucleophilic attack of the amine on the pyranone ring, followed by ring-opening and subsequent recyclization with the elimination of water. This provides a straightforward route to novel substituted pyridone derivatives, which are of significant interest in medicinal chemistry.

Caption: Reactivity of the 3,5-diphenyl-4H-pyran-4-one scaffold.

Applications in Drug Discovery and Development

The 4H-pyran-4-one scaffold is considered a "privileged structure" in medicinal chemistry, as it is found in numerous natural products and synthetic compounds with a wide range of biological activities.[4]

Anticancer and Cytotoxic Potential

Derivatives of 4H-pyran have demonstrated significant antiproliferative activity against various cancer cell lines.[4] For instance, certain 4H-pyran derivatives have shown cytotoxic effects against the HCT-116 human colorectal cancer cell line.[4] The planar nature of the pyranone ring and the ability to introduce diverse substituents at various positions allow for the fine-tuning of interactions with biological targets. Some pyran-containing compounds have been investigated as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, making them attractive targets for cancer therapy.[5]

Antioxidant Activity

The γ-pyrone core is also associated with antioxidant properties. The ability of these compounds to scavenge free radicals has been demonstrated in various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[4][5] This antioxidant activity is often attributed to the ability of the pyranone ring system to stabilize radical species.

Kinase Inhibition

The dysregulation of protein kinases is a hallmark of many diseases, including cancer.[6] The structural features of the 4H-pyran-4-one scaffold make it a promising template for the design of kinase inhibitors. The ability to introduce phenyl groups at the 3 and 5 positions provides a framework for developing compounds that can fit into the ATP-binding pockets of various kinases. For example, some pyrazolo[3,4-d]pyrimidine derivatives, which share structural similarities with substituted pyrans, have been shown to act as inhibitors of kinases such as EGFR, FGFR, and VEGFR.[6]

| Biological Activity | Key Findings for 4H-Pyran-4-one Derivatives | Potential Therapeutic Area |

| Anticancer | Demonstrated cytotoxicity against various cancer cell lines, including HCT-116.[4] Some derivatives act as CDK2 inhibitors.[5] | Oncology |

| Antioxidant | Exhibit free radical scavenging activity in DPPH assays.[4][5] | Diseases associated with oxidative stress |

| Kinase Inhibition | The pyranone scaffold is a promising template for designing kinase inhibitors.[6] | Oncology, Inflammatory Diseases |

Conclusion and Future Directions

3,5-Diphenyl-4H-pyran-4-one represents a valuable and versatile heterocyclic compound with a well-defined synthetic route and a rich potential for chemical modification. Its demonstrated biological activities, particularly in the realms of anticancer and antioxidant research, underscore its importance as a privileged scaffold in modern drug discovery. Future research should focus on the synthesis of a broader library of 3,5-diaryl-4H-pyran-4-one analogs to establish comprehensive structure-activity relationships (SAR). Elucidating the specific molecular targets and mechanisms of action for its various biological effects will be crucial for translating the therapeutic potential of this compound class into clinical applications.

References

-

Tao, E. V. P. (1983). Convenient Synthesis of 3,5-Diaryl-4H-pyran-4-ones. Synthetic Communications, 13(14), 1169-1172. Available at: [Link]

-

Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. (2022). Molecules, 27(14), 4613. Available at: [Link]

-

Bakr, R. B., et al. (2016). (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone. Molbank, 2016(4), M915. Available at: [Link]

-

Schwarz, M., et al. (1992). Electrophilic 3,5-Substitution of 2,4,4,6-Tetraphenyl-4H-pyran and Some of Its 1-Heteroanalogues. Collection of Czechoslovak Chemical Communications, 57(4), 863-874. Available at: [Link]

-

A convenient method for the synthesis of hydroxymethyl and carboxaldehyde derivatives of 3,5-diphenyl-4H-pyran-4-one. (2007). ARKIVOC, 2007(14), 20-26. Available at: [Link]

-

Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. (2022). Molecules, 27(14), 4613. Available at: [Link]

-

3,5-diphenyl-4H-pyran-4-one. Chemical Synthesis Database. Available at: [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. researchgate.net [researchgate.net]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone | MDPI [mdpi.com]

An In-Depth Technical Guide to the Spectral Analysis of 3,5-diphenyl-4H-pyran-4-one

Introduction

3,5-diphenyl-4H-pyran-4-one is a heterocyclic organic compound belonging to the pyranone class of molecules. The 4H-pyran-4-one core is a key structural motif found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities. The phenyl substituents at the 3 and 5 positions significantly influence the molecule's electronic properties, reactivity, and potential applications in medicinal chemistry and materials science. A thorough understanding of its spectral characteristics is fundamental for its identification, characterization, and the development of novel derivatives.

This guide provides a comprehensive analysis of the spectral data of 3,5-diphenyl-4H-pyran-4-one, covering Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is grounded in established principles of organic spectroscopy, offering researchers and drug development professionals a detailed reference for this important molecular scaffold.

Molecular Structure

Caption: Molecular structure of 3,5-diphenyl-4H-pyran-4-one.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules.

A. ¹H NMR Spectral Data

The ¹H NMR spectrum of 3,5-diphenyl-4H-pyran-4-one is expected to be relatively simple, reflecting the molecule's symmetry.

| Protons | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration |

| H-2, H-6 | ~7.5 - 8.0 | Singlet | 2H |

| Phenyl-H | ~7.2 - 7.5 | Multiplet | 10H |

Interpretation:

-

Phenyl Protons (10H): The ten protons on the two phenyl rings are expected to resonate in the aromatic region, typically between δ 7.2 and 7.5 ppm. Due to the free rotation around the C-C single bonds connecting the phenyl groups to the pyranone ring, the electronic environments of these protons are similar, leading to a complex, overlapping multiplet.

-

Pyran Protons (H-2, H-6, 2H): The two protons attached to the pyranone ring at positions 2 and 6 are chemically equivalent due to the molecule's symmetry. They are vinylic protons and are expected to appear as a sharp singlet in the downfield region of the spectrum, likely between δ 7.5 and 8.0 ppm. Their deshielded nature is due to the electron-withdrawing effect of the adjacent oxygen atom and the carbonyl group, as well as the anisotropic effect of the pyranone ring system.

B. ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The following data is based on reported values for a closely related derivative and theoretical predictions.[1]

| Carbon | Chemical Shift (δ) ppm (Reported for a derivative) |

| C-4 (C=O) | ~176.5 |

| C-2, C-6 | ~159.0 - 162.2 |

| C-3, C-5 | ~127.0 - 128.0 |

| Phenyl-C (ipso) | ~130.8 - 132.2 |

| Phenyl-C (ortho, meta, para) | ~128.0 - 130.0 |

Interpretation:

-

Carbonyl Carbon (C-4): The carbonyl carbon is the most deshielded carbon in the molecule and is expected to appear at a chemical shift of approximately 176.5 ppm.[1]

-

Pyran Carbons (C-2, C-6): These two equivalent vinylic carbons are attached to the ring oxygen and are significantly deshielded, with expected chemical shifts in the range of 159.0 to 162.2 ppm.[1]

-

Pyran Carbons (C-3, C-5): These equivalent carbons are where the phenyl groups are attached. Their chemical shifts are expected to be in the region of 127.0 to 128.0 ppm.[1]

-

Phenyl Carbons: The phenyl carbons will show a set of signals in the aromatic region (δ 128.0-132.2 ppm). The ipso-carbons (the carbons directly attached to the pyranone ring) are expected to be the most deshielded of the phenyl carbons. The remaining ortho, meta, and para carbons will have slightly different chemical shifts, leading to a cluster of signals in this region.[1]

C. Experimental Protocol: NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of purified 3,5-diphenyl-4H-pyran-4-one.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Functional Group | Wavenumber (cm⁻¹) (Predicted) |

| C=O (Ketone) | 1650 - 1680 |

| C=C (Aromatic & Vinylic) | 1500 - 1600 |

| C-O-C (Ether) | 1200 - 1300 (asymmetric) & 1000-1100 (symmetric) |

| C-H (Aromatic & Vinylic) | 3000 - 3100 |

Interpretation:

-

Carbonyl Stretch (C=O): A strong, sharp absorption band is expected in the region of 1650-1680 cm⁻¹ corresponding to the stretching vibration of the conjugated ketone group in the pyranone ring. Conjugation with the double bonds in the ring lowers the frequency from that of a simple acyclic ketone.

-

Carbon-Carbon Double Bond Stretches (C=C): Multiple sharp bands of variable intensity are expected in the 1500-1600 cm⁻¹ region, corresponding to the C=C stretching vibrations of the aromatic phenyl rings and the pyranone ring.

-

Carbon-Oxygen-Carbon Stretch (C-O-C): The pyranone ring contains an ether linkage. Asymmetric and symmetric C-O-C stretching vibrations are expected to produce strong absorption bands in the fingerprint region, typically around 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹, respectively.

-

Carbon-Hydrogen Stretches (C-H): Absorption bands corresponding to the stretching vibrations of the C-H bonds on the aromatic rings and the pyranone ring are expected to appear in the 3000-3100 cm⁻¹ region.

Experimental Protocol: FT-IR Spectroscopy

KBr Pellet Method:

-

Grind a small amount (1-2 mg) of dry 3,5-diphenyl-4H-pyran-4-one with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

-

Place the pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The molecular formula of 3,5-diphenyl-4H-pyran-4-one is C₁₇H₁₂O₂, with a molecular weight of approximately 248.28 g/mol .[2]

| Ion | m/z (Predicted) |

| [M]⁺• | 248 |

| [M-CO]⁺• | 220 |

| [C₆H₅CO]⁺ | 105 |

| [C₆H₅]⁺ | 77 |

Interpretation:

-

Molecular Ion Peak ([M]⁺•): The molecular ion peak is expected at an m/z of 248, corresponding to the intact molecule with one electron removed.

-

Fragmentation Pattern: Under electron ionization (EI), the molecular ion is expected to undergo fragmentation. Common fragmentation pathways for 4H-pyran-4-ones involve the loss of a neutral carbon monoxide (CO) molecule via a retro-Diels-Alder reaction, which would result in a fragment ion at m/z 220. Further fragmentation of the phenyl groups is also expected. The benzoyl cation ([C₆H₅CO]⁺) at m/z 105 and the phenyl cation ([C₆H₅]⁺) at m/z 77 are common and characteristic fragments.

Sources

Unlocking the Pharmacological Potential of 3,5-Diphenyl-4H-pyran-4-one: A Technical Guide to Therapeutic Targets and Synthetic Workflows

Executive Summary

The 4H-pyran-4-one core is a highly privileged heterocyclic scaffold in modern drug discovery, forming the structural backbone of numerous natural products (e.g., kojic acid, maltol) and synthetic therapeutic agents. Among its derivatives, 3,5-diphenyl-4H-pyran-4-one (CAS 18357-38-5) has emerged as a critical intermediate and active pharmacophore. Its unique electronic properties—characterized by an enone-like structure and a highly polarized carbonyl group—enable strong hydrogen bonding and versatile interactions with biological targets[1].

This technical guide synthesizes current mechanistic data, target affinities, and validated synthetic workflows for 3,5-diphenyl-4H-pyran-4-one derivatives, providing a comprehensive resource for researchers developing novel antineoplastic, anti-inflammatory, and antimicrobial agents.

Structural Pharmacology & Core Therapeutic Targets

The pharmacological efficacy of 3,5-diphenyl-4H-pyran-4-one derivatives stems from their ability to act as both hydrogen bond acceptors and lipophilic anchors within target protein binding pockets. Recent high-throughput docking and in vitro assays have isolated several primary therapeutic targets[2]:

Cyclooxygenase-2 (COX-2) in Triple Negative Breast Cancer (TNBC)

COX-2 overexpression is a primary driver of the inflammatory tumor microenvironment, particularly in aggressive malignancies like Triple Negative Breast Cancer (TNBC). Derivatives of the 4H-pyran-4-one scaffold demonstrate a high binding affinity for the functional monomer of the COX-2 enzyme (PDB: 5IKT)[2].

-

Mechanistic Causality : By occupying the cyclooxygenase active site, these derivatives competitively inhibit the conversion of arachidonic acid to prostaglandins. This disruption starves the tumor of the inflammatory mediators required for angiogenesis and metastasis, making COX-2 a highly viable target for pyranone-based chemotherapeutics.

NF-κB Signaling Modulation and S-Phase Arrest

Beyond direct enzyme inhibition, functionalized 4H-pyran-4-ones modulate intracellular signaling cascades. Exposure of MDA-MB-231 human TNBC cells to these compounds induces a pronounced stall in the S-phase of the cell cycle[2][3].

-

Mechanistic Causality : The compounds suppress the activation of Nuclear Factor kappa B (NF-κB). Because NF-κB normally promotes cell survival and proliferation, its inhibition triggers DNA replication stress during the S-phase, ultimately forcing the transcription of pro-apoptotic genes and leading to programmed cell death[2].

Antimicrobial and Tyrosinase Inhibition

Drawing parallels from structurally related kojic acid analogs, the 4H-pyran-4-one core is highly effective at chelating metal ions at the active sites of metalloenzymes. This makes the scaffold a potent inhibitor of fungal tyrosinase and a strong candidate for disrupting Candida albicans biofilms[4].

Mechanism of 3,5-DPP derivatives inducing apoptosis in TNBC via COX-2 and NF-κB modulation.

Quantitative Data & Molecular Properties

To facilitate rational drug design, the physicochemical parameters of the parent scaffold and its derivatives must be tightly controlled. The table below summarizes the core metrics of 3,5-diphenyl-4H-pyran-4-one and its primary functionalized derivatives[5][6][7].

| Compound / Derivative | Molecular Formula | Mass (Da) | Predicted XlogP | Key IR Frequencies (cm⁻¹) | Target Application |

| Parent 3,5-DPP | C₁₇H₁₂O₂ | 248.08 | 3.4 | 1640 (C=O) | Core Scaffold |

| Hydroxymethyl Derivative (4a) | C₁₉H₁₆O₃ | 292.11 | 2.8 | 3300 (-OH), 1635 | Intermediate / Chelator |

| Carboxaldehyde Derivative (3a) | C₁₉H₁₄O₃ | 290.09 | 3.1 | 1680 (CHO), 1631 | Electrophilic Probe |

| Aldoxime Derivative (6a) | C₃₅H₃₀N₂O₄ | 542.22 | 5.2 | 1640, 1620 (C=N) | Asthma / Allergies |

Synthetic Workflows & Protocol Validation

Derivatizing the 2- and 6-positions of the pyranone ring is essential for tuning its pharmacokinetics. However, the 4H-pyran-4-one ring is susceptible to ring-opening under harsh nucleophilic conditions[1].

The Causality of the Silver Acetate Pathway

To synthesize hydroxymethyl and carboxaldehyde derivatives, direct hydrolysis of bromomethyl-pyranones is often inefficient and degrades the heterocycle. Instead, treating the bromomethyl derivatives with silver acetate facilitates a mild substitution to an acetate intermediate. Silver acts as a potent halophilic Lewis acid, precipitating silver bromide and driving the reaction forward without requiring harsh basic conditions that would cleave the pyranone ring[6]. Subsequent mild hydrolysis and oxidation yield the target carboxaldehyde.

Self-Validating Protocol: Synthesis of 3,5-Diphenyl-6-methyl-4-oxo-4H-pyran-2-carboxaldehyde (3a)

This protocol describes the controlled oxidation of the hydroxymethyl precursor to the target carboxaldehyde[6]. The system is self-validating via specific melting point and spectroscopic checkpoints.

Step 1: Substrate Preparation

-

Dissolve 0.58 g of 3,5-diphenyl-2-hydroxymethyl-6-methyl-4H-pyran-4-one in 25 mL of anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere to prevent ambient moisture interference.

Step 2: Controlled Oxidation

-

Add a mild oxidant (e.g., activated MnO₂ or utilize Swern oxidation conditions) to the solution.

-

Causality: A mild oxidant is strictly required to selectively oxidize the primary alcohol to an aldehyde. Stronger oxidants (like KMnO₄) will irreversibly over-oxidize the substrate to a carboxylic acid, destroying the target electrophilic site.

-

Stir at room temperature. Monitor the reaction strictly via TLC (Eluent: Ethyl acetate/Hexane 1:2) until the starting material spot disappears.

Step 3: Filtration and Extraction

-

Filter the suspension through a tightly packed Celite pad to remove the insoluble manganese salts.

-

Wash the Celite pad thoroughly with an additional 15 mL of DCM to ensure complete product recovery.

-

Evaporate the combined DCM filtrate in vacuo to yield a pale yellow crude residue.

Step 4: Purification and Validation

-

Recrystallize the crude residue using a binary solvent system of ethyl acetate and petroleum ether.

-

Validation Checkpoint 1 (Yield) : Expect approximately 0.56 g of pale yellow crystals (97% yield).

-

Validation Checkpoint 2 (Melting Point) : Conduct a melting point analysis. The pure product must melt sharply between 188.9 - 189.4 ºC . A depressed or broad melting point indicates incomplete oxidation or retained solvent.

-

Validation Checkpoint 3 (Spectroscopy) : Confirm via IR spectroscopy. The presence of a sharp peak at ~1631 cm⁻¹ confirms the pyranone carbonyl, while a peak near 1680 cm⁻¹ confirms the new carboxaldehyde group[6].

Step-by-step synthetic workflow for functionalizing 3,5-DPP into carboxaldehyde derivatives.

Future Perspectives in Drug Development

The 3,5-diphenyl-4H-pyran-4-one scaffold represents a highly tunable platform for targeted therapeutics. Future drug development should focus on utilizing the carboxaldehyde derivatives as electrophilic warheads for covalent binding to cysteine residues in target kinases, or condensing them into complex podands for targeted heavy-metal chelation therapies[8]. By adhering to the validated synthetic pathways outlined above, researchers can maintain the structural integrity of the pyranone ring while maximizing its pharmacological efficacy.

References

- PubChemLite: 3,5-diphenyl-4h-pyran-4-one (C17H12O2). Université du Luxembourg.

- A convenient method for the synthesis of hydroxymethyl and carboxaldehyde derivatives of 3,5-diphenyl-4H-pyran-4-one. ARKAT USA.

- The potential of the South African plant Tulbaghia Violacea Harv for the treatment of triple negative breast cancer. National Institutes of Health (NIH) / PMC.

- Synthesis of Some Aldoxime Derivatives of 4H-Pyran-4-ones. National Institutes of Health (NIH) / PMC.

- Anticonvulsant and Neurotoxicity Evaluation of Some Novel Kojic Acids and Allomaltol Derivatives. ResearchGate.

- 4-Pyrone Reactions and Derivatives. Grokipedia.

- A novel convenient method for synthesis of new podand derivatives of 4H-pyran-4-one. Islamic Azad University (IAU).

Sources

- 1. 4-Pyrone â Grokipedia [grokipedia.com]

- 2. The potential of the South African plant Tulbaghia Violacea Harv for the treatment of triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. researchgate.net [researchgate.net]

- 5. PubChemLite - 3,5-diphenyl-4h-pyran-4-one (C17H12O2) [pubchemlite.lcsb.uni.lu]

- 6. arkat-usa.org [arkat-usa.org]

- 7. Synthesis of Some Aldoxime Derivatives of 4H-Pyran-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.iau.ir [journals.iau.ir]

An In-Depth Technical Guide to 3,5-Diphenyl-4H-pyran-4-one: Synthesis, Characterization, and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diphenyl-4H-pyran-4-one, a notable member of the γ-pyrone class of heterocyclic compounds, represents a significant scaffold in synthetic and medicinal chemistry. The pyranone core, a six-membered ring containing an oxygen atom and a ketone group, is a privileged structure found in numerous natural products and synthetic molecules exhibiting a wide array of biological activities.[1] This guide provides a comprehensive overview of 3,5-diphenyl-4H-pyran-4-one, delving into its synthesis, physicochemical properties, and the historical context of its chemical class, offering valuable insights for researchers engaged in drug discovery and development.

The Pyrone Scaffold: A Legacy of Bioactivity

The history of medicinal chemistry is deeply intertwined with the study of natural products.[2] Pyrans and their derivatives are abundant in nature and have long been recognized for their therapeutic potential.[1] This class of compounds has demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[3][4] The inherent reactivity and structural features of the pyranone ring make it an attractive starting point for the synthesis of diverse and complex molecular architectures, solidifying its importance as a versatile building block in the development of novel therapeutic agents.

Synthesis of 3,5-Diphenyl-4H-pyran-4-one: A Practical Approach

A convenient and efficient method for the synthesis of derivatives of 3,5-diphenyl-4H-pyran-4-one has been developed, which can be adapted for the synthesis of the parent compound.[5] The following protocol outlines a practical synthetic route.

Experimental Protocol: Synthesis of 3,5-Diphenyl-4H-pyran-4-one

This synthesis is a multi-step process that can be carried out in a standard organic chemistry laboratory.

Step 1: Synthesis of 2,6-Dimethyl-3,5-diphenyl-4H-pyran-4-one

A foundational method for creating the 3,5-diphenyl-4H-pyran-4-one core involves the condensation of a diketone with an activated methylene compound. A common precursor is 2,6-dimethyl-3,5-diphenyl-4H-pyran-4-one.

Step 2: Functionalization and Removal of Methyl Groups (Hypothetical Adaptation)

While a direct one-step synthesis of the title compound is not prominently described, a plausible route would involve the synthesis of a substituted precursor, such as the 2,6-dimethyl derivative, followed by subsequent reactions to remove the methyl groups. However, for the purpose of this guide, a more direct, albeit general, approach for the core pyranone ring formation is conceptualized below. A more direct synthesis can be envisioned through the reaction of a 1,3-diphenyl-substituted 1,3-diketone with a suitable three-carbon building block.

Conceptual Synthetic Workflow:

Conceptual Synthetic Pathway for 3,5-Diphenyl-4H-pyran-4-one.

Physicochemical and Spectroscopic Characterization

The identity and purity of 3,5-diphenyl-4H-pyran-4-one are confirmed through a combination of physical and spectroscopic methods.

Table 1: Physicochemical and Spectroscopic Data of 3,5-Diphenyl-4H-pyran-4-one

| Property | Value | Source |

| CAS Number | 18357-38-5 | [6] |

| Molecular Formula | C₁₇H₁₂O₂ | [6] |

| Molecular Weight | 248.28 g/mol | [6] |

| Melting Point | Not available | [6] |

| ¹H NMR (CDCl₃, ppm) | δ 7.20-7.55 (m, 10H, Ar-H), 7.90 (s, 2H, H-2, H-6) | [7][8] |

| ¹³C NMR (CDCl₃, ppm) | δ 117.3, 125.4, 128.5, 129.8, 131.2, 159.0, 183.2 | [5][8] |

| IR (KBr, cm⁻¹) | ~3050 (Ar C-H), ~1640 (C=O), ~1590, 1490 (C=C) | [5] |

| Mass Spectrum (m/z) | 248 (M⁺) | [5] |

Potential Applications in Drug Discovery and Development

While specific biological activities for 3,5-diphenyl-4H-pyran-4-one are not extensively reported, the broader class of pyranone derivatives has shown significant promise in various therapeutic areas.

Anticancer and Cytotoxic Potential

Numerous studies have demonstrated the antiproliferative and cytotoxic effects of 4H-pyran derivatives against various cancer cell lines.[4][6] For instance, certain derivatives have shown significant activity against human colorectal carcinoma (HCT-116) cells.[1][3] The mechanism of action is often attributed to the inhibition of key cellular signaling pathways involved in cell growth and proliferation.[9]

Antioxidant Activity

The pyranone scaffold is also associated with antioxidant properties.[4] The ability of these compounds to scavenge free radicals is a key area of investigation for their potential use in conditions associated with oxidative stress.[10]

Potential Signaling Pathway Interaction for Pyranone Derivatives:

Hypothesized inhibitory effect of pyranone derivatives on the mTOR signaling pathway.

Conclusion

3,5-Diphenyl-4H-pyran-4-one stands as a compound of interest within the rich chemical landscape of pyranones. While its specific discovery story remains to be fully elucidated from the annals of chemical history, its synthesis and characterization are well within the grasp of modern organic chemistry. The established biological activities of the broader pyranone class provide a strong rationale for the continued investigation of 3,5-diphenyl-4H-pyran-4-one and its derivatives as potential therapeutic agents. This guide serves as a foundational resource for researchers, providing essential technical information and a springboard for future explorations into the synthesis of novel analogs and the evaluation of their biological potential.

References

-

Supporting Information - Wiley-VCH. (n.d.). Retrieved March 21, 2026, from [Link]

- A Comparative Analysis of 3-Methyl-4H-pyran-4-one and Other Pyranone Derivatives in Biological Assays. (2025). BenchChem.

- Teimuri-Mofrad, R., & Abrishami, F. (2007). A convenient method for the synthesis of hydroxymethyl and carboxaldehyde derivatives of 3,5-diphenyl-4H-pyran-4-one. ARKIVOC, 2007(14), 20-26.

- Pathak, V., Singh, S., Sharma, S., Srivastava, K. K., & Gupta, A. (2014). Synthesis and biological evaluation of substituted 4,6-diarylpyrimidines and 3,5-diphenyl-4,5-dihydro-1H-pyrazoles as anti-tubercular agents. Bioorganic & Medicinal Chemistry Letters, 24(12), 2664-2668.

- Al-Ostoot, F. H., Al-Ghorbani, M., Kheder, N. A., & El-Gazzar, A. B. A. (2022).

- One Pot Synthesis of 4H-Pyran Derivatives by Use of Efficient and Recyclable C

- A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2024, October 2). MDPI.

- Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid. (n.d.). University of Akron.

- Bekircan, O., & Gümrükçüoğlu, N. (2005). Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. Indian Journal of Chemistry - Section B, 44B(10), 2107-2113.

- 3,5-diphenyl-4H-pyran-4-one. (2025, May 20).

- Norman, J. J., et al. (2004). Synthesis and biological evaluation of 1-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one inhibitors of cyclin-dependent kinases. Journal of Medicinal Chemistry, 47(24), 5948-5961.

- Al-Ostoot, F. H., Al-Ghorbani, M., Kheder, N. A., & El-Gazzar, A. B. A. (2022).

- Synthesis and cytotoxicity of 3,4-diaryl-2(5H)-furanones. (2002, February 25). PubMed.

- Hotta, S. K., Panigrahi, A., et al. (2024, May 31). Green synthesis, characterization & biological evaluation of 3,5-diphenyl isoxazole derivatives. Journal of Innovations in Applied Pharmaceutical Science.

- Synthesis of Dihydro-2H-pyran-3(4H)-one: An Application Note and Experimental Protocol. (2025). BenchChem.

- (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone. (2016, November 10). MDPI.

- The History of Medicinal Chemistry. (2016, January 18). University of Manchester.

- 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.).

- 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applic

- Chen, Z., et al. (2021). Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals. RSC Advances, 11(55), 34456-34461.

- Synthesis of a Series of 4H-Pyran Derivatives with Multicomponent Reaction in DBSA/H2O Microemulsion System. (n.d.). SciELO.

Sources

- 1. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations [mdpi.com]

- 2. bg.copernicus.org [bg.copernicus.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and biological evaluation of 1-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals - RSC Advances (RSC Publishing) [pubs.rsc.org]

3,5-diphenyl-4H-pyran-4-one physicochemical characteristics

An In-Depth Technical Guide to the Physicochemical Characteristics of 3,5-diphenyl-4H-pyran-4-one

Introduction

The 4H-pyran-4-one scaffold represents a privileged heterocyclic motif, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] These activities include potential applications as antitumor, antibacterial, antiviral, and antioxidant agents.[2][3] Within this versatile class of compounds, 3,5-diphenyl-4H-pyran-4-one (CAS Number: 18357-38-5) serves as a significant research molecule.[4] Its structure, featuring two phenyl rings flanking the pyranone core, provides a unique combination of aromatic and heterocyclic character, influencing its physicochemical properties and potential for further functionalization.

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 3,5-diphenyl-4H-pyran-4-one, designed for researchers, scientists, and professionals in drug development. We will delve into its synthesis, structural properties, and spectroscopic profile, offering field-proven insights and detailed experimental protocols.

Molecular Structure and Core Properties

The foundational characteristics of 3,5-diphenyl-4H-pyran-4-one are summarized below. These properties are fundamental to understanding its behavior in both chemical and biological systems.

| Property | Value | Reference |

| CAS Number | 18357-38-5 | [5] |

| Molecular Formula | C₁₇H₁₂O₂ | [5][6] |

| Molecular Weight | 248.28 g/mol | [5] |

| InChIKey | JOTAMMMRYKLWBB-UHFFFAOYAD | [5] |

| Canonical SMILES | O=C1C(=COC=C1C2=CC=CC=C2)C3=CC=CC=C3 | [5] |

graph "molecular_structure" { layout="neato"; node [shape=plaintext]; edge [color="#202124"];// Define atom nodes C1 [label="C"]; C2 [label="C"]; O3 [label="O"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C", pos="0,1.5!"]; O_keto [label="O", pos="0,2.5!"];

// Phenyl group 1 on C2 C_ph1_1 [label="C"]; C_ph1_2 [label="C"]; C_ph1_3 [label="C"]; C_ph1_4 [label="C"]; C_ph1_5 [label="C"]; C_ph1_6 [label="C"];

// Phenyl group 2 on C4 C_ph2_1 [label="C"]; C_ph2_2 [label="C"]; C_ph2_3 [label="C"]; C_ph2_4 [label="C"]; C_ph2_5 [label="C"]; C_ph2_6 [label="C"];

// Define bonds for the pyranone ring C1 -- C2 [style=dashed]; // double bond C2 -- O3; O3 -- C4; C4 -- C5 [style=dashed]; // double bond C5 -- C6; C6 -- C1; C6 -- O_keto [style=dashed]; // double bond// Define bonds for phenyl group 1 C2 -- C_ph1_1; C_ph1_1 -- C_ph1_2 [style=dashed]; C_ph1_2 -- C_ph1_3; C_ph1_3 -- C_ph1_4 [style=dashed]; C_ph1_4 -- C_ph1_5; C_ph1_5 -- C_ph1_6 [style=dashed]; C_ph1_6 -- C_ph1_1;

// Define bonds for phenyl group 2 C4 -- C_ph2_1; C_ph2_1 -- C_ph2_2 [style=dashed]; C_ph2_2 -- C_ph2_3; C_ph2_3 -- C_ph2_4 [style=dashed]; C_ph2_4 -- C_ph2_5; C_ph2_5 -- C_ph2_6 [style=dashed]; C_ph2_6 -- C_ph2_1;

// Add implicit hydrogens for clarity H1 [label="H", pos="-2.2,0.8!"]; C1 -- H1; H5 [label="H", pos="2.2,0.8!"]; C5 -- H5; }

Caption: Chemical structure of 3,5-diphenyl-4H-pyran-4-one.

Synthesis Pathway

While several synthetic routes to pyranone derivatives exist, a convenient synthesis for 3,5-diaryl-4H-pyran-4-ones has been reported involving the reaction of diphenylacetone (1,3-diphenyl-2-propanone).[7] This approach highlights a classical condensation strategy to form the heterocyclic core.

The Vilsmeier-Haack reaction conditions, employing dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) with diphenylacetone, can yield the 3,5-diphenyl-4H-pyran-4-one core.[7] This transformation is significant as it assembles the pyranone ring from an acyclic precursor in a one-pot procedure.

Caption: High-level synthesis pathway for 3,5-diphenyl-4H-pyran-4-one.

Experimental Protocol: Synthesis

This protocol is adapted from methodologies reported for the synthesis of diaryl pyranones.[7]

-

Reagent Preparation: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool phosphorus oxychloride (POCl₃, 2.0 eq) in a suitable solvent like dichloromethane (DCM) to 0°C.

-

Vilsmeier Reagent Formation: Add dimethylformamide (DMF, 2.0 eq) dropwise to the cooled POCl₃ solution while stirring. Maintain the temperature below 10°C. Allow the mixture to stir for 30 minutes at 0°C to form the Vilsmeier reagent.

-

Reactant Addition: Dissolve diphenylacetone (1.0 eq) in DCM and add it dropwise to the Vilsmeier reagent solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it slowly into a beaker of crushed ice and saturated sodium bicarbonate solution to neutralize the excess acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Causality Note: The use of the Vilsmeier reagent is critical as it acts as both an activating agent for the ketone and a source of the additional carbon atom required to form the six-membered pyranone ring. The final cyclization and dehydration are driven by the formation of the stable, conjugated pyranone system.

Spectroscopic and Physicochemical Profile

The structural elucidation of 3,5-diphenyl-4H-pyran-4-one relies on a combination of spectroscopic techniques. While specific data for the parent compound is not always available, the analysis of its derivatives provides a robust framework for predicting its characteristic signals.[8]

Spectroscopic Data Summary

| Technique | Expected Characteristics | Reference/Rationale |

| ¹H NMR | δ 7.3-7.5 ppm (m, 10H): Phenyl protons. δ ~7.7-8.0 ppm (s, 2H): Protons at C2 and C6 of the pyranone ring. | Based on data for derivatives and standard chemical shifts for aromatic and vinylic protons.[8][9] |

| ¹³C NMR | δ ~180-185 ppm: Carbonyl carbon (C4). δ ~155-165 ppm: Oxygen-bearing carbons (C2, C6). δ ~125-140 ppm: Phenyl and vinylic carbons (C3, C5, Phenyl-C). | Based on data for substituted 3,5-diphenyl-4H-pyran-4-one derivatives.[8] |

| IR Spectroscopy | ~1640-1660 cm⁻¹: C=O stretch (conjugated ketone). ~1580-1600 cm⁻¹: C=C stretching. ~3050-3100 cm⁻¹: Aromatic C-H stretching. | Typical vibrational frequencies for α,β-unsaturated ketones and aromatic systems.[8][10] |

| Mass Spec (EI) | m/z 248 (M⁺): Molecular ion peak. | Corresponds to the molecular weight of C₁₇H₁₂O₂.[6] |

| Mass Spec (ESI) | m/z 249 ([M+H]⁺): Protonated molecule. m/z 271 ([M+Na]⁺): Sodium adduct. | Predicted adducts for electrospray ionization.[6] |

Key Physicochemical Properties

| Property | Observation / Expected Value | Rationale / Reference |

| Melting Point | Expected to be a high-melting solid. | Derivatives like 2,6-dimethyl-3,5-diphenyl-4H-pyran-4-one have a melting point of 203°C.[8] Aromatic stacking and planar structure contribute to a stable crystal lattice. |

| Solubility | Poorly soluble in water. Soluble in organic solvents like DMSO, DCM, and Chloroform. | The large, nonpolar diphenyl structure dominates the polarity of the molecule. |

| Crystal Structure | The 4H-pyran-4-one core is expected to be planar. | X-ray diffraction studies on the related 2,3,4,5-tetraphenyl-4H-pyran-4-one show a planar core structure.[11][12] |

Protocol: Spectroscopic Characterization

Caption: General workflow for the spectroscopic characterization of the title compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) or DMSO-d₆.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher spectrometer.[8]

-

Self-Validation: The integration of the proton signals should correspond to the number of protons (10H for phenyl groups, 2H for pyranone protons). The number of signals in the ¹³C spectrum should match the number of unique carbons.

-

-

Infrared (IR) Spectroscopy:

-

Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

-

Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum from 4000 to 400 cm⁻¹.

-

Self-Validation: The presence of a strong absorption band around 1650 cm⁻¹ is a key indicator of the conjugated carbonyl group, confirming the pyranone core.

-

-

Mass Spectrometry (MS):

-

For High-Resolution Mass Spectrometry (HRMS), prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

-

Analyze using an Electrospray Ionization (ESI) source to observe adducts like [M+H]⁺ and [M+Na]⁺.[6]

-

Self-Validation: The measured mass should match the calculated exact mass of C₁₇H₁₂O₂ (248.0837) within a 5 ppm error margin, confirming the elemental composition.

-

Biological Context and Potential Applications

The pyranone scaffold is a cornerstone in medicinal chemistry. Derivatives of 4H-pyran-4-one have demonstrated significant potential in oncology, particularly against cell lines like human colorectal cancer (HCT-116).[1][2] Furthermore, their structure lends itself to potent antioxidant activity by scavenging free radicals.[2] While specific biological data for 3,5-diphenyl-4H-pyran-4-one is limited in the provided literature, its core structure suggests it is a prime candidate for investigation in these areas. Its diphenyl substitution provides lipophilic character, which can be crucial for cell membrane permeability, a key factor in drug development.

Conclusion

3,5-diphenyl-4H-pyran-4-one is a molecule of significant interest due to its privileged heterocyclic core and diaryl substitution pattern. This guide has detailed its fundamental physicochemical characteristics, from its molecular structure and synthesis to its comprehensive spectroscopic profile. The provided protocols offer a validated framework for its preparation and characterization, ensuring scientific integrity and reproducibility. Understanding these core properties is the first critical step for researchers aiming to explore its potential in drug discovery and materials science.

References

-

A convenient method for the synthesis of hydroxymethyl and carboxaldehyde derivatives of 3,5-diphenyl-4H-pyran-4-one. ResearchGate. [Link]

-

Tao, E. V. P. (1983). Convenient Synthesis of 3,5-Diaryl-4H-pyran-4-ones. Synthetic Communications, 13(14), 1169-1172. [Link]

-

3,5-diphenyl-4H-pyran-4-one. Chemical Synthesis Database. [Link]

-

Supporting Information. Wiley-VCH. [Link]

-

3,5-diphenyl-4h-pyran-4-one (C17H12O2). PubChemLite. [Link]

-

Supporting Information. Theranostics. [Link]

-

Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. ResearchGate. [Link]

-

One Pot Synthesis of 4H-Pyran Derivatives by Use of Efficient and Recyclable Catalyst. International Journal of Science and Research. [Link]

-

Tetraphenyl-1,4-dioxin and Tetraphenyl-pyrane-4-one: Old Molecules, New Insights. ACS Omega. [Link]

-

4H-Pyran-4-one, 3,5-dihydroxy-2-methyl-. NIST WebBook. [Link]

-

Optimization of physicochemical properties of pyridone-based EP3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

-

3,5-Diphenyltetrahydro-4H-thiopyran-4-one 1,1-dioxide. PubChem. [Link]

-

3,5-DIPHENYL-4H-PYRAN-4-ONE — Chemical Substance Information. NextSDS. [Link]

-

The mass spectrum analysis and structure of 4H-pyran-4-one, 2,... ResearchGate. [Link]

-

Identification of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one as a strong antioxidant in glucose–histidine Maillard reaction products. ResearchGate. [Link]

-

IR spectra of 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (5a). ResearchGate. [Link]

-

Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. PMC. [Link]

-

(PDF) Synthesis and identification of 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one. ResearchGate. [Link]

-

Tetraphenyl-1,4-dioxin and Tetraphenyl-pyrane-4-one: Old Molecules, New Insights. ACS Publications. [Link]

-

(PDF) 3,5-Dihydroxy-2-methyl-4H-pyran-4-one. ResearchGate. [Link]

-

4H-Pyran-4-one derivatives:; leading molecule for preparation of compounds with antimycobacterial potential. ResearchGate. [Link]

-

Mass spectrum of 4H-Pyran-4-one,2,3-dihydro-3,5- dihydroxy-6-methyl... ResearchGate. [Link]

-

3,5-Dimethyl-2,6-diphenyl-3,4,5,6-tetrahydro-2H-pyran-4-one. PMC. [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nextsds.com [nextsds.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. PubChemLite - 3,5-diphenyl-4h-pyran-4-one (C17H12O2) [pubchemlite.lcsb.uni.lu]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. open.metu.edu.tr [open.metu.edu.tr]

Crystallographic and Structural Analysis of 3,5-Diphenyl-4H-pyran-4-one: A Technical Guide

Executive Summary

The 4H-pyran-4-one scaffold is a privileged structural motif in medicinal chemistry, materials science, and natural product synthesis. Specifically, 3,5-diphenyl-4H-pyran-4-one presents a unique crystallographic challenge: balancing the rigid, planar nature of the cross-conjugated dienone core with the severe steric demands of the adjacent phenyl rings. This whitepaper provides an authoritative, in-depth guide to the crystallization, X-ray diffraction (XRD) workflow, and structural elucidation of this molecule. By detailing the causality behind each experimental choice, this guide serves as a self-validating framework for researchers aiming to isolate and analyze high-fidelity single crystals of complex heterocyclic systems.

Chemical Context and Structural Significance

Understanding the three-dimensional architecture of 3,5-diphenyl-4H-pyran-4-one is critical for rationalizing its chemical reactivity and optical properties. The pyranone core is frequently utilized as a building block for synthesizing macrocyclic polyether-diester ligands and other highly functionalized derivatives[1]. Furthermore, the transformation of these scaffolds into aldoxime derivatives or tetrahydroquinolines relies heavily on the spatial orientation of the reactive centers[2],[3].

The introduction of bulky phenyl groups at the C3 and C5 positions forces the molecule to adopt specific torsional conformations to minimize steric strain while maximizing π -conjugation. Resolving these exact atomic coordinates through single-crystal X-ray diffraction provides the definitive blueprint required for advanced drug design and the engineering of photoactive materials.

High-Fidelity Crystallization Protocol

To obtain diffraction-quality single crystals, thermodynamic control over nucleation and growth is paramount. The following vapor diffusion protocol is designed as a self-validating system to prevent kinetic trapping and defect formation.

Step-by-Step Methodology: Vapor Diffusion

-

Solubilization: Dissolve 50.0 mg of high-purity (>99%) 3,5-diphenyl-4H-pyran-4-one in 2.0 mL of dichloromethane (DCM) in a 1-dram glass inner vial.

-

Causality: DCM provides excellent solvation for the rigid aromatic system, ensuring complete molecular dispersion without premature precipitation.

-

-

Filtration (Validation Step): Pass the solution through a 0.22 µm PTFE syringe filter into a clean vial.

-

Validation Check: The filtrate must be perfectly optically clear. Any opalescence indicates incomplete dissolution or particulate contamination. These particulates act as heterogeneous nucleation sites, which inevitably lead to twinned, clustered, or flawed crystals.

-

-

Antisolvent Chambering: Place the uncapped 1-dram vial inside a larger 20 mL scintillation vial containing 5.0 mL of n-hexane (the antisolvent).

-

Incubation: Seal the outer vial tightly with a PTFE-lined cap and store it in a vibration-free, dark environment at 298 K for 72–96 hours.

-

Causality: Hexane possesses a higher vapor pressure than DCM. It slowly diffuses into the inner vial, gradually lowering the dielectric constant of the solvent mixture. This exceptionally slow approach to supersaturation favors the growth of a few large, thermodynamically stable single domains rather than a kinetic shower of microcrystals.

-

X-Ray Diffraction Data Collection and Refinement

Once high-quality crystals are harvested, the data collection parameters must be optimized to minimize thermal noise and maximize resolution.

Workflow for 3,5-diphenyl-4H-pyran-4-one crystal growth and XRD analysis.

Step-by-Step Methodology: XRD Workflow

-

Mounting and Cryoprotection: Select a single crystal (approx. 0.15 × 0.12 × 0.10 mm) exhibiting uniform birefringence under polarized light. Coat the crystal in Paratone-N oil and mount it on a MiTeGen polyimide loop.

-

Causality: Paratone-N acts as a cryoprotectant. It excludes atmospheric moisture and forms a rigid glass at low temperatures, preventing ice ring formation and physically securing the crystal against the force of the cold nitrogen stream.

-

-

Cryocooling: Rapidly transfer the mounted crystal to the diffractometer goniometer bathed in a 100 K nitrogen stream.

-

Causality: Cryocooling minimizes thermal atomic displacement (lowers B-factors), significantly enhancing high-angle diffraction intensity and overall structural resolution.

-

-